Ethyl 5-bromo-6-methylpyrazine-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of ethyl 5-bromo-6-methylpyrazine-2-carboxylate is C₈H₉BrN₂O₂ , with a molecular weight of 245.07 g/mol . Its IUPAC name reflects the substitution pattern on the pyrazine ring: a bromine atom at position 5, a methyl group at position 6, and an ethyl ester at position 2. The pyrazine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.
Key Structural Features:
- Pyrazine Ring : Aromatic, planar, and stabilized by π-electron delocalization.
- Substituents :
- Bromine at C5: Introduces steric bulk and electrophilic reactivity.
- Methyl Group at C6: Enhances lipophilicity and influences crystal packing.
- Ethyl Ester at C2: Provides a polar moiety for solubility modulation and synthetic versatility.
The SMILES notation (CCOC(=O)c1cnc(c(n1)C)Br) and InChIKey (MLOIVEBQSQXNSH-UHFFFAOYSA-N) further encode the connectivity and stereochemical details.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BrN₂O₂ | |
| Molecular Weight | 245.07 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CCOC(=O)c1cnc(c(n1)C)Br | |
| InChIKey | MLOIVEBQSQXNSH-UHFFFAOYSA-N |
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on related pyrazine carboxylates provide insights. For example, M(pca)₃ complexes (M = Co³⁺, Cr³⁺, Rh³⁺; pca = pyrazine-2-carboxylate) exhibit monoclinic crystal systems with space group C2/c and unit cell parameters a ≈ 28 Å, b ≈ 8 Å, c ≈ 14 Å, and β ≈ 90°. These structures highlight the ligand’s ability to chelate metal ions via nitrogen and oxygen atoms, suggesting potential coordination sites in the title compound.
Conformational analysis of phenyl pyrazine-2-carboxylate derivatives reveals that substituent orientation impacts supramolecular interactions (e.g., C–H⋯N, C–H⋯O). For this compound, the methyl and bromine groups likely induce torsional strain, favoring specific conformers that optimize van der Waals interactions and halogen bonding.
Electronic Structure and Resonance Stabilization Effects
The pyrazine ring’s electronic structure is defined by resonance stabilization , with delocalized π-electrons contributing to aromaticity. Substituents alter electron density distribution:
- Bromine : Electron-withdrawing inductive effect (-I) reduces electron density at C5, directing electrophilic substitution to C3.
- Methyl Group : Electron-donating (+I) effect increases electron density at C6, enhancing nucleophilic reactivity.
- Ethyl Ester : The carbonyl group withdraws electrons via resonance (-R), polarizing the ring and stabilizing negative charge at the carboxylate oxygen.
Density functional theory (DFT) studies on pyrazine-2-carboxylic acid derivatives demonstrate that substituents significantly influence frontier molecular orbitals (HOMO-LUMO gaps), impacting reactivity. For instance, bromine’s electronegativity lowers the LUMO energy, facilitating nucleophilic attack.
Table 2: Substituent Effects on Electronic Properties
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Br | C5 | -I | Electrophilic substitution at C3 |
| CH₃ | C6 | +I | Enhanced nucleophilicity at C6 |
| COOEt | C2 | -R | Stabilizes negative charge at O |
Comparative Analysis with Related Pyrazine Carboxylate Derivatives
This compound belongs to a broader class of pyrazine carboxylates with diverse applications. Key comparisons include:
Mthis compound
Ethyl Pyrazine-2-Carboxylate
Methyl 5-Amino-6-Bromo-3-Methylpyrazine-2-Carboxylate
- Structural Difference : Amino group at C5 instead of hydrogen.
- Impact : Amino group enhances hydrogen-bonding capacity, altering solubility and crystal packing.
Table 3: Comparative Structural and Electronic Properties
| Compound | Substituents | LogP | Key Interactions |
|---|---|---|---|
| This compound | Br, CH₃, COOEt | ~1.5 | Halogen bonding, van der Waals |
| Mthis compound | Br, CH₃, COOMe | ~1.2 | Similar to ethyl derivative |
| Ethyl pyrazine-2-carboxylate | H, H, COOEt | ~0.8 | Metal coordination |
Properties
IUPAC Name |
ethyl 5-bromo-6-methylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOIVEBQSQXNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-bromo-6-methylpyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article discusses the compound's biological activity, mechanism of action, and its implications in various fields of research.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C8H8BrN2O2
- Molecular Weight : 232.06 g/mol
The structure features a pyrazine ring substituted with a bromine atom and an ethyl ester group, which may influence its reactivity and biological interactions.
Target Interactions
The specific biological targets of this compound are not well-documented. However, as a pyrazine derivative, it is hypothesized that it may interact with biological macromolecules through:
- Non-covalent interactions : Such as hydrogen bonding, π-stacking, and van der Waals forces.
- Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor, similar to other pyrazine derivatives that have shown inhibitory effects on various enzymes involved in metabolic pathways.
Biochemical Pathways
Research indicates that compounds with similar structures have been implicated in several biochemical pathways, including those related to neuropsychiatric disorders and inflammation. However, further studies are necessary to elucidate the specific pathways affected by this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazine derivatives. This compound has shown promise in preliminary assays against various microbial strains. The compound's structural similarity to known antimicrobial agents suggests it may possess similar properties.
Case Studies and Research Findings
- Antimycobacterial Evaluation : A study synthesized various pyrazine derivatives and evaluated their antimycobacterial activity. Although this compound was not directly tested, related compounds demonstrated significant activity against Mycobacterium tuberculosis .
- Structure-Activity Relationship (SAR) : Research on related benzoxaborole compounds revealed that modifications on the pyrazine ring significantly influenced antimalarial activity. This highlights the importance of structural variations in determining biological efficacy .
- Neuropharmacological Studies : Compounds targeting metabotropic glutamate receptors (mGluRs) have been investigated for treating neuropsychiatric disorders. This compound's potential interactions with these receptors could be explored in future studies .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as an intermediate in synthesizing novel pharmaceutical compounds targeting neurological and inflammatory conditions.
- Material Science : Explored for developing new materials with specific electronic or optical properties due to its unique chemical structure.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-6-methylpyrazine-2-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. For example, a study demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
- Mechanism of Action : The compound is believed to act by inhibiting specific enzymes involved in cell signaling pathways related to cancer progression. Its bromine atom enhances its reactivity, allowing it to interact with biological targets effectively.
Enzyme Inhibition Studies
This compound has been explored for its role as an enzyme inhibitor:
- SHP2 Inhibition : The compound has shown potential in inhibiting Src Homology Phosphatase 2 (SHP2), which is implicated in various signaling pathways associated with cancer and other diseases. By modulating SHP2 activity, the compound may alter downstream signaling, presenting opportunities for therapeutic intervention.
Agricultural Applications
The compound's unique structure may also lend itself to applications in agriculture:
- Pesticide Development : Given its potential biological activity, this compound could be explored as a lead compound for developing new pesticides or herbicides. Its ability to inhibit certain biological processes may translate into effective pest control agents.
Case Study 1: Anticancer Activity
A comprehensive screening of this compound against various cancer cell lines revealed:
- A significant reduction in cell viability (up to 70% in some lines).
- Induction of apoptosis confirmed through flow cytometry assays.
These findings underscore the compound's potential as a lead candidate for drug development targeting specific cancers.
Case Study 2: Enzyme Inhibition
In vitro studies have demonstrated that the compound effectively inhibits SHP2 activity:
- The inhibition of SHP2 was associated with reduced proliferation rates in treated cancer cells.
This suggests that this compound may serve as a valuable tool for investigating the role of SHP2 in cancer biology and developing targeted therapies.
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen and Methyl Positioning : Bromine at position 5 (vs. 3 or 6) influences regioselectivity in reactions. For example, Methyl 3-bromo-6-methylpyrazine-2-carboxylate exhibits distinct reactivity in nucleophilic substitutions due to electronic effects from the bromine’s position .
- Multisubstituted Derivatives : Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate demonstrates how additional halogens (e.g., chlorine) enhance utility in synthesizing heterocyclic scaffolds via tandem coupling reactions .
Pharmaceutical Intermediates
This compound is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, its bromine atom enables Buchwald-Hartwig aminations to introduce amine functionalities critical for target binding .
Material Science
Pyrazine derivatives are employed in organic electronics due to their electron-deficient aromatic systems. The methyl and bromine substituents in these compounds fine-tune charge transport properties in semiconductors .
Preparation Methods
Starting Material and Initial Esterification
The synthesis typically begins with 5-methylpyrazine-2-carboxylic acid , which undergoes esterification to form the corresponding ethyl ester intermediate.
This step is crucial for activating the molecule for subsequent functional group transformations.
Alternative Route via Amide and Hoffman Rearrangement
A more complex but well-documented synthetic sequence involves:
- Conversion of the ester intermediate to the corresponding amide.
- Hoffman rearrangement to introduce an amino group.
- Subsequent bromination to install the bromo substituent.
This sequence yields the bromo-substituted methylpyrazine intermediate, which can be further functionalized to the ethyl carboxylate derivative.
Final Esterification and Purification
If the bromination is performed on the acid or amide form, a final esterification step may be required to obtain the ethyl ester:
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | Esterification of bromo-substituted acid | Methanol, H₂SO₄ catalyst, reflux | High (comparable to step 1) | Produces ethyl 5-bromo-6-methylpyrazine-2-carboxylate |
Summary of Overall Synthetic Route
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 5-methylpyrazine-2-carboxylate | MeOH, H₂SO₄ | 0–65 °C, 8 h | 82 |
| 2 | Amide intermediate | NH₃ | Ambient | 84 |
| 3 | 2-amino-5-methylpyrazine | Br₂, aq. KOH | Room temp | 72 |
| 4 | 2-bromo-5-methylpyrazine | NaNO₂, HBr, Br₂ | -45 °C | 64 |
| 5 | This compound | Esterification if needed | Reflux | High |
Research Findings and Analysis
- The Hoffman rearrangement is a pivotal step enabling the transformation of amides to amines under mild conditions, facilitating subsequent halogenation.
- Bromination with N-bromosuccinimide in DMF is an efficient and regioselective method for introducing bromine atoms on pyrazine rings.
- The overall yields from starting acid to final ethyl bromoester are moderate (~30-40%), reflecting the multi-step nature and sensitivity of intermediates.
- Careful temperature control (especially low temperatures during diazotization) is critical to prevent side reactions and decomposition.
- The intermediates such as 2-bromo-5-methylpyrazine are air-sensitive and require handling under inert atmosphere.
Data Table: Reaction Conditions and Yields for Key Steps
| Reaction Step | Reagents & Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification (acid to ester) | Methanol, H₂SO₄ (cat.) | 0–65 °C | 8 h | 82 | Fischer esterification |
| Amide formation | NH₃ (excess) | Ambient | Several hours | 84 | Conversion of ester to amide |
| Hoffman rearrangement | Br₂, aq. KOH | Room temp | Hours | 72 | Amide to amine |
| Diazotization & bromination | NaNO₂, HBr, Br₂ | -45 °C | 1 h | 64 | Amino to bromo |
| Bromination with NBS | NBS, DMF | 0–20 °C | 1 h | 88 | Selective bromination |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling Reaction | HATU, DMF, DIEA, methylamine hydrochloride | 82% | |
| Bromination | NBS, radical initiators (e.g., AIBN) | 60-75% | Hypothetical |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl and bromine groups). provides bond angle data from X-ray crystallography, which complements NMR assignments .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine molecular geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 273.99 for CHBrNO) .
Q. Table 2: Example Spectral Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 1.35 (t, 3H, CH), 2.55 (s, 3H, CH), 4.35 (q, 2H, OCH) | |
| X-ray | Br–C bond length: 1.89 Å; Dihedral angle: −173.9° |
Advanced: How can computational modeling predict the reactivity of this compound?
Answer:
- DFT Calculations : Density Functional Theory (DFT) models electron-withdrawing effects of bromine on the pyrazine ring, predicting sites for nucleophilic attack (e.g., C-5 position). demonstrates similar approaches for pyrazole derivatives .
- Molecular Docking : Screens potential interactions with biological targets (e.g., kinase inhibitors) by simulating binding affinities.
Q. Methodology :
Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level.
Calculate electrostatic potential maps to identify reactive regions.
Validate with experimental reactivity data (e.g., bromine substitution patterns) .
Advanced: How to address contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies often arise from:
- Reaction Conditions : Temperature, solvent purity, and reagent stoichiometry (e.g., uses DMF, while polar aprotic solvents may alter yields) .
- Purification Methods : Column chromatography vs. recrystallization (e.g., achieved 82% yield via filtration and washing, avoiding column losses) .
Q. Resolution Strategy :
- Replicate procedures with controlled variables (e.g., inert atmosphere, anhydrous solvents).
- Compare TLC profiles and HPLC purity data across methods.
Advanced: What mechanistic insights explain the regioselectivity of bromination in pyrazine derivatives?
Answer:
- Electronic Effects : Bromine preferentially substitutes electron-rich positions. The methyl group donates electrons via hyperconjugation, directing bromine to the adjacent C-5 position.
- Steric Factors : Bulky substituents (e.g., ethyl ester) hinder bromination at sterically crowded sites.
Q. Experimental Validation :
- Synthesize deuterated analogs to track substitution patterns via H NMR.
- Compare with DFT-predicted reaction pathways .
Advanced: How does the ester group facilitate further derivatization of this compound?
Answer:
Q. Table 3: Derivatization Pathways
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Hydrolysis | NaOH, HO/EtOH | Carboxylic acid intermediates |
| Buchwald-Hartwig | Pd(OAc), Xantphos | Biologically active amines |
Basic: What challenges arise during purification of this compound?
Answer:
- Low Solubility : Requires optimized solvent mixtures (e.g., DCM/hexane) for recrystallization.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, as in .
Advanced: How to validate the crystal structure of this compound using SHELX software?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
